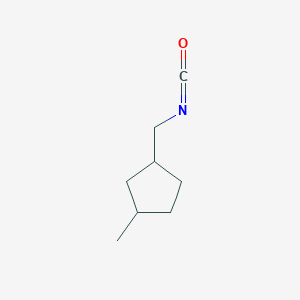
1-(Isocyanatomethyl)-3-methylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isocyanatomethyl)-3-methylcyclopentane: is an organic compound with the molecular formula C10H14N2O2 . It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-3-methylcyclopentane can be synthesized through the reaction of 3-methylcyclopentane with phosgene and a suitable amine. The reaction typically involves the following steps:
Formation of the intermediate carbamoyl chloride: This is achieved by reacting 3-methylcyclopentane with phosgene.
Reaction with an amine: The intermediate carbamoyl chloride is then reacted with an amine to form the desired isocyanate compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Isocyanatomethyl)-3-methylcyclopentane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Can polymerize to form polyurethanes.
Substitution Reactions: Reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Alcohols: For urethane formation, common alcohols like methanol or ethanol are used.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reactions.
Temperature and Pressure: Reactions are typically carried out at moderate temperatures (50-100°C) and atmospheric pressure.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
1-(Isocyanatomethyl)-3-methylcyclopentane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of polyurethane foams, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 1-(Isocyanatomethyl)-3-methylcyclopentane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is exploited in the formation of urethanes and polyurethanes. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
Toluene Diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
Hexamethylene Diisocyanate (HDI): Used in the production of polyurethane coatings.
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.
Uniqueness: 1-(Isocyanatomethyl)-3-methylcyclopentane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanates. Its cyclopentane ring provides rigidity, making it suitable for applications requiring durable and stable materials.
Propriétés
Numéro CAS |
82250-97-3 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-(isocyanatomethyl)-3-methylcyclopentane |
InChI |
InChI=1S/C8H13NO/c1-7-2-3-8(4-7)5-9-6-10/h7-8H,2-5H2,1H3 |
Clé InChI |
WDCCLGNQLRJZTG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)
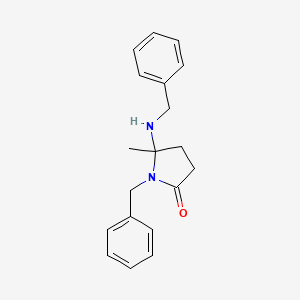
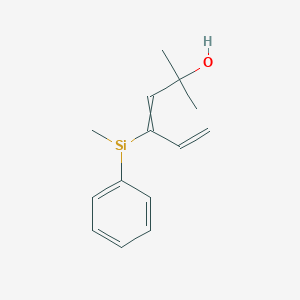
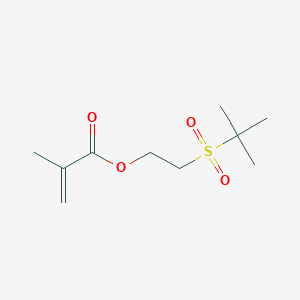




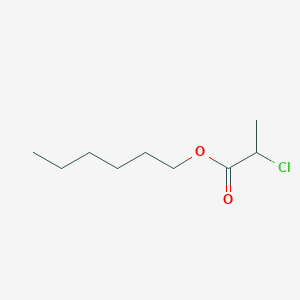
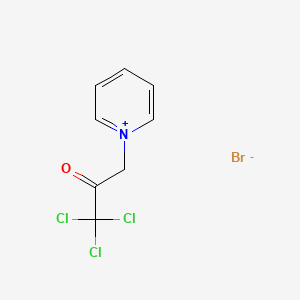
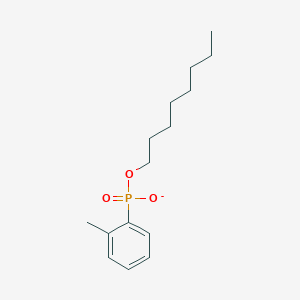


![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
